KDU691
Overview
Description
KDU691 is a potent inhibitor of the enzyme phosphatidylinositol-4-OH kinase (PI4K), which plays a crucial role in the life cycle of the malaria parasite Plasmodium falciparum . This compound has shown significant potential in combating malaria, particularly in strains resistant to artemisinin-based combination therapies .
Mechanism of Action
Target of Action
The primary target of KDU691 is the Plasmodium phosphatidylinositol-4-OH kinase (PI4K) . This enzyme plays a crucial role in the life cycle of the Plasmodium parasite, which is responsible for malaria .
Mode of Action
this compound selectively inhibits the Plasmodium PI4K, particularly in dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . The compound shows no activity against normal ring stages but is highly inhibitory against dormant rings . This selective inhibition results in the death of the dormant ring-stage parasites .
Biochemical Pathways
The inhibition of Plasmodium PI4K by this compound affects the phosphoinositide signaling pathway, which is essential for the survival and proliferation of the Plasmodium parasite . By inhibiting PI4K, this compound disrupts the normal functioning of this pathway, leading to the death of the parasite .
Pharmacokinetics
The effectiveness of this compound against plasmodium parasites suggests that it has suitable pharmacokinetic properties for antimalarial activity .
Result of Action
The primary molecular effect of this compound is the inhibition of Plasmodium PI4K, leading to disruption of the phosphoinositide signaling pathway . On a cellular level, this results in the death of dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . This action makes this compound a potential candidate for the treatment of malaria, particularly in cases where the parasites have developed resistance to other antimalarial drugs .
Action Environment
Like all drugs, the efficacy and stability of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other substances
Biochemical Analysis
Biochemical Properties
KDU691 interacts with the Plasmodium PI4K enzyme . It has been found to selectively inhibit this enzyme, showing a high degree of selectivity for Plasmodium PI4K over human PI4K and PI3K enzymes . This interaction is crucial for its antimalarial activity.
Cellular Effects
This compound has significant effects on Plasmodium falciparum, the parasite responsible for malaria. It inhibits the growth of the parasite’s ring-stage parasites, which are the early form of the parasite that infects red blood cells . This inhibition disrupts the life cycle of the parasite, preventing it from proliferating and causing disease.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a molecule that plays a key role in intracellular trafficking and signal transduction. By inhibiting this enzyme, this compound disrupts these processes, leading to the death of the parasite.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a potent and rapid effect on Plasmodium falciparum. It inhibits the growth of the parasite’s ring-stage parasites within a short time frame
Dosage Effects in Animal Models
The effects of this compound in animal models have not been fully elucidated. It has been found to be effective in inhibiting the growth of Plasmodium falciparum in vitro
Metabolic Pathways
This compound interacts with the phosphatidylinositol metabolic pathway by inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a key molecule in this pathway.
Preparation Methods
KDU691 is an imidazopyrazine derivative. The industrial production of this compound typically involves multi-step organic synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
KDU691 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KDU691 has several scientific research applications:
Chemistry: It is used as a tool compound to study the role of PI4K in various biochemical pathways.
Medicine: The compound is being investigated for its potential use in developing new antimalarial therapies.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting PI4K.
Comparison with Similar Compounds
KDU691 is unique in its high specificity and potency against PI4K. Similar compounds include:
LMV599: Another PI4K inhibitor with similar prophylactic properties but less effective in radical cure.
KDU731: A pyrazolopyridine derivative that also targets PI4K and shows potent antimalarial activity.
This compound stands out due to its high efficacy against dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites, making it a valuable tool in the fight against malaria .
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMFFISSODJRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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